molecular formula C80H60O50 B576396 Acetyltannic acid CAS No. 1397-74-6

Acetyltannic acid

Cat. No.: B576396
CAS No.: 1397-74-6
M. Wt: 1821.31
InChI Key: JMNLNJOTFKOLGH-HXSAIMRVSA-N
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Description

Acetyltannic acid, also known as dithis compound or tannyl acetate, is a derivative of tannic acid. It is a yellowish- or grayish-white odorless powder that darkens upon exposure to light. This compound is slightly soluble in water or alcohol and more soluble in ethyl acetate, solutions of borax or sodium phosphate, and gradually decomposes in solutions of alkali hydroxides and carbonates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyltannic acid can be synthesized through the acetylation of tannin. The acetylation process involves reacting tannin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Acetyltannic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetyltannic acid has a wide range of applications in scientific research:

Mechanism of Action

Acetyltannic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyltannic acid is unique due to its acetylated structure, which enhances its solubility in organic solvents and modifies its reactivity compared to other similar compounds. This makes it a valuable reagent in organic synthesis and a potential therapeutic agent with distinct pharmacological properties .

Properties

IUPAC Name

acetic acid;[2,3-dihydroxy-5-[[(2S,3S,4R,5S,6R)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H52O46.2C2H4O2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;2*1-2(3)4/h1-20,52,63-65,76-101H,21H2;2*1H3,(H,3,4)/t52-,63-,64+,65-,76+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNLNJOTFKOLGH-HXSAIMRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H60O50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161153
Record name Acetyltannic acid [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1821.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397-74-6
Record name Acetyltannic acid [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001397746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyltannic acid [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyltannic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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